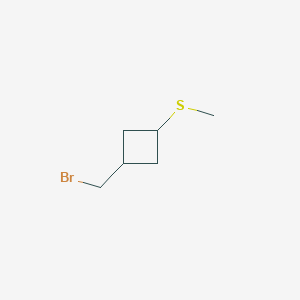
1-(bromomethyl)-3-(methylsulfanyl)cyclobutane, Mixture of diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1r,3r)-1-(bromomethyl)-3-(methylsulfanyl)cyclobutane,trans: is a synthetic organic compound characterized by a cyclobutane ring substituted with a bromomethyl group and a methylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1r,3r)-1-(bromomethyl)-3-(methylsulfanyl)cyclobutane,trans typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes.
Introduction of the Bromomethyl Group: This step often involves bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Introduction of the Methylsulfanyl Group: This can be done through nucleophilic substitution reactions using thiolates.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiolates to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Amines, thiolates.
Major Products
Sulfoxides and Sulfones: From oxidation of the methylsulfanyl group.
Methyl Derivatives: From reduction of the bromomethyl group.
Substituted Cyclobutanes: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Helps in understanding the mechanisms of various organic reactions.
Biology and Medicine
Drug Development: Potential use as a building block in the synthesis of pharmaceutical compounds.
Biological Studies: Used in studies to understand the interaction of small molecules with biological systems.
Industry
Material Science:
Agriculture: Possible use in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of rac-(1r,3r)-1-(bromomethyl)-3-(methylsulfanyl)cyclobutane,trans depends on its specific application. In general, the compound may interact with molecular targets through covalent bonding, hydrogen bonding, or van der Waals interactions. The pathways involved can vary widely depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Bromomethyl)cyclobutane: Lacks the methylsulfanyl group.
3-(Methylsulfanyl)cyclobutane: Lacks the bromomethyl group.
1-(Chloromethyl)-3-(methylsulfanyl)cyclobutane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Biologische Aktivität
1-(Bromomethyl)-3-(methylsulfanyl)cyclobutane is a chemical compound characterized by a bromomethyl group and a methylsulfanyl group attached to a cyclobutane ring. This compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. Its molecular formula is CHBrS, with a molecular weight of approximately 195.12 g/mol. The unique structural features of this compound suggest potential interactions with various biological targets, leading to significant biological activity.
Chemical Structure and Properties
The structural composition of 1-(bromomethyl)-3-(methylsulfanyl)cyclobutane includes:
- Bromomethyl Group : Contributes to electrophilic reactivity.
- Methylsulfanyl Group : Enhances nucleophilic interactions.
Biological Activity Overview
Research indicates that compounds with similar structures to 1-(bromomethyl)-3-(methylsulfanyl)cyclobutane exhibit significant biological activities, particularly in pharmacological contexts. Notably, cyclobutane derivatives have been investigated for their potential as inhibitors of protein farnesyltransferase, an enzyme implicated in cancer cell proliferation.
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Reactivity : The bromomethyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules.
- Nucleophilic Interactions : The methylsulfanyl group may participate in hydrogen bonding and ionic interactions, influencing binding affinity and specificity.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 1-(bromomethyl)-3-(methylsulfanyl)cyclobutane, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-Bromo-2-methylcyclobutane | Cyclobutane derivative | Bromo group at a different position |
| 3-Methylthio-1-bromocyclopentane | Cyclopentane derivative | Similar functional groups but different ring size |
| 1-Bromo-3-methylcyclobutane | Cyclobutane derivative | Lacks the methylsulfanyl group |
| 1-Bromo-4-methylcyclohexane | Cyclohexane derivative | Larger ring structure with similar halogen |
This table illustrates how the specific combination of functional groups and ring structure in 1-(bromomethyl)-3-(methylsulfanyl)cyclobutane may confer distinct chemical and biological properties not present in other similar compounds.
Antimicrobial Potential
Research into related compounds has shown promising antimicrobial activity. For instance, cyclobutane derivatives have been tested against various bacterial strains, demonstrating effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. These findings imply that 1-(bromomethyl)-3-(methylsulfanyl)cyclobutane may also possess antimicrobial properties worth exploring .
Eigenschaften
Molekularformel |
C6H11BrS |
|---|---|
Molekulargewicht |
195.12 g/mol |
IUPAC-Name |
1-(bromomethyl)-3-methylsulfanylcyclobutane |
InChI |
InChI=1S/C6H11BrS/c1-8-6-2-5(3-6)4-7/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
OYQNGMISOPHZKF-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1CC(C1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















